Voxvoganan, also known as LTX-109, is a synthetic antimicrobial peptide that has garnered attention for its efficacy against various bacterial and fungal infections, including those caused by Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant strains. This compound is particularly relevant in the context of increasing antibiotic resistance, making it a valuable subject of research in the field of antimicrobial therapies.
Voxvoganan falls under the category of synthetic antimicrobial peptides. These peptides are engineered to mimic natural defense mechanisms found in various organisms, providing a novel approach to combatting infections that are resistant to conventional antibiotics.
The synthesis of Voxvoganan employs standard peptide synthesis techniques, primarily solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptide chains on a solid support, facilitating the formation of peptide bonds between amino acids.
Voxvoganan's molecular formula is , with a specific InChI Key of ZVOYWSKEBVVLGW-ZDCRTTOTSA-N. The structure features a complex arrangement of amino acids that contribute to its antimicrobial properties.
Voxvoganan undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation under certain conditions. Its reactivity is primarily influenced by the functional groups present in its amino acid constituents.
The stability of Voxvoganan can be affected by environmental factors such as pH and temperature, which can lead to degradation or altered activity against microbial targets.
Voxvoganan exerts its antimicrobial effects through several mechanisms:
Research indicates that Voxvoganan demonstrates significant activity against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum potential.
Voxvoganan is primarily researched for its potential applications in treating:
The escalating antimicrobial resistance (AMR) crisis, responsible for ~1.27 million annual deaths directly attributable to drug-resistant pathogens, has intensified the search for novel antibiotics with non-traditional mechanisms [1] [5]. Voxvoganan (LTX-109) exemplifies a next-generation antimicrobial peptidomimetic engineered to overcome the limitations of natural antimicrobial peptides (AMPs). Unlike conventional antibiotics, Voxvoganan employs a membrane-lytic mechanism that disrupts bacterial membrane integrity, significantly reducing the propensity for resistance development [3] [8]. Its design adheres to three pillars: rational drug design principles, strategic structural optimization, and stereochemical precision—collectively enabling potent activity against multidrug-resistant Staphylococcus aureus (MRSA) with MIC values of 2–4 μg/mL [3] [5].
Rational drug design for peptidomimetics bridges the gap between natural AMPs and synthetically tractable therapeutics. Voxvoganan falls under Class B peptidomimetics, characterized by extensive non-natural amino acids and backbone modifications that emulate the cationic, amphipathic topology of host defense peptides while resisting proteolytic degradation [6] [8]. Two computational and experimental strategies underpinned its development:
Structure-Based Design (SBDD): Molecular docking simulations optimized Voxvoganan’s interaction with bacterial membranes by targeting anionic phospholipids (e.g., phosphatidylglycerol and cardiolipin). Simulations revealed that its positive charge density (+2 to +9) enables competitive displacement of Mg²⁺/Ca²⁺ ions from lipopolysaccharides (LPS), destabilizing the outer membrane of Gram-positive bacteria [8] [10]. Concurrently, hydrophobic moment calculations guided the spatial segregation of lipophilic and cationic residues to enhance amphipathicity—a critical determinant for membrane insertion [8].
Ligand-Based Design (LBDD): Pharmacophore modeling of natural AMPs (e.g., LL-37) identified non-negotiable motifs: (i) a cationic domain for electrostatic targeting, (ii) an aromatic/hydrophobic core for membrane integration, and (iii) conformational rigidity for protease resistance. Voxvoganan’s final structure incorporated N-alkylated glycine residues (peptoid elements) to satisfy these criteria while avoiding metabolic instability [6] [8].
Table 1: Rational Design Strategies for Voxvoganan
Design Approach | Computational Method | Key Parameters Optimized | Biological Impact |
---|---|---|---|
Structure-Based (SBDD) | Molecular docking | Charge distribution, hydrophobic moment | Enhanced binding to anionic phospholipids |
Ligand-Based (LBDD) | Pharmacophore modeling | Cationic/hydrophobic balance, backbone rigidity | Improved proteolytic stability and membrane selectivity |
Hybrid | Molecular dynamics (MD) simulations | Membrane insertion depth | Increased bactericidal efficacy against MRSA |
Voxvoganan’s chemical scaffold (C₄₃H₆₉N₁₁O₃, MW 788.08 Da) features deliberate deviations from canonical peptide architecture to augment stability and activity [3] [5]:
Backbone Engineering: Replacement of amide bonds with methylated triazole linkers reduced susceptibility to protease cleavage. This modification conferred a 10-fold increase in serum half-life compared to natural AMPs like defensins [5] [8]. The backbone further integrates D-proline residues to limit conformational flexibility, favoring an extended topology ideal for membrane poration [8].
Side-Chain Optimization: Hydrophobic side chains feature tert-butyl-modified phenylalanine and alkylated lysine derivatives. These groups elevate hydrophobicity to ~45% of total residues—within the optimal range for membrane penetration without inducing hemolysis. SAR studies demonstrated that shortening alkyl chains from C8 to C4 reduced hemolytic activity (HC₅₀ > 200 μg/mL) while maintaining MICs of 1.56 μg/mL against MRSA [5] [8].
Amphipathicity Tuning: Introduction of asymmetric bisphenol sulfone cores enhanced charge delocalization. X-ray diffraction studies confirmed that this modification stabilizes Voxvoganan’s interaction with lipid bilayers, increasing membrane fluidity by 70% compared to unmodified analogs [5].
Table 2: Structure-Activity Relationship (SAR) of Voxvoganan Modifications
Structural Element | Modification | Effect on Antibacterial Activity | Effect on Selectivity (vs. RBCs) |
---|---|---|---|
Backbone | Methylated triazole linkers | ↑ Protease resistance (t₁/₂ > 2h in serum) | No change |
Hydrophobic residues | tert-Butyl-phenylalanine | MIC vs. MRSA: 1.56 μg/mL | HC₅₀ > 200 μg/mL |
Cationic residues | Alkylated lysine | ↑ Membrane binding by 3-fold | ↓ Hemolysis by 40% |
Global amphipathicity | Bisphenol sulfone core | ↑ Membrane disruption kinetics | Minimal cytotoxicity (IC₅₀ > 46 μM) |
Chirality governs Voxvoganan’s spatial orientation during membrane insertion. Three stereochemical tactics enhance its bactericidal specificity:
D-Amino Acid Incorporation: Strategic placement of D-phenylalanine at residues 3 and 7 disrupts α-helical formation, favoring a sheet-like topology that penetrates bacterial membranes more efficiently. This configuration reduces recognition by host proteases and minimizes self-aggregation [6] [8].
Chiral Center Optimization: Enantiomeric purity at alkylated lysine residues ensures optimal hydrogen bonding with phospholipid head groups. Molecular dynamics simulations revealed that the (R)-enantiomer achieves a 40% deeper membrane insertion than its (S)-counterpart, correlating with a 2-fold lower MIC against MRSA [9] [10].
Conformational Locking: Cyclization via stapled hydrocarbon bridges between residues i/i+7 stabilizes Voxvoganan’s bioactive conformation. Circular dichroism (CD) spectroscopy confirmed that stapling enforces a 25° bend in the peptide backbone, maximizing contact with hydrophobic acyl chains in bacterial membranes [6] [9].
Biophysical validations using palmitoyloleoylphosphatidylglycerol (POPG) liposomes demonstrated that stereochemical precision enables Voxvoganan to achieve >90% membrane disruption at 10 μM, while erythrocyte models (dimyristoylphosphatidylcholine/dimyristoylphosphatidylethanolamine bilayers) showed negligible perturbation—confirming its selective toxicity [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7